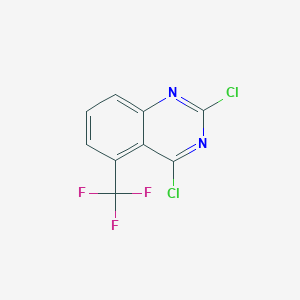

2,4-Dichloro-5-(trifluoromethyl)quinazoline

Descripción

2,4-Dichloro-5-(trifluoromethyl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted with chlorine atoms at positions 2 and 4 and a trifluoromethyl (-CF₃) group at position 4. Quinazolines are nitrogen-containing bicyclic structures known for their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, while chlorine atoms contribute to electrophilicity, enabling nucleophilic substitution reactions for further derivatization . This compound is commercially available (e.g., CymitQuimica, Ref: 10-F626419) and serves as a key intermediate in medicinal chemistry .

Propiedades

IUPAC Name |

2,4-dichloro-5-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-6-4(9(12,13)14)2-1-3-5(6)15-8(11)16-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMZEWORTYBDQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601149 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134517-56-9 | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134517-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dichloroquinazoline with trifluoromethylating agents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminoquinazolines, while oxidation reactions may yield quinazoline N-oxides .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2,4-Dichloro-5-(trifluoromethyl)quinazoline is C10H5Cl2F3N2, with a molecular weight of approximately 267.03 g/mol. Its structure features a quinazoline core that is essential for its biological activity. The presence of both chlorine and trifluoromethyl groups enhances its reactivity, making it a valuable building block for synthesizing more complex organic molecules.

Medicinal Chemistry

The primary applications of this compound lie in pharmaceutical development:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in cell proliferation. It has shown promising results against various cancer cell lines, with IC50 values in the low micromolar range. For example, in studies targeting the epidermal growth factor receptor (EGFR), derivatives of this compound demonstrated strong inhibition, suggesting potential use in therapies for cancers such as non-small cell lung cancer and breast cancer .

- Antimicrobial Properties : This compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it showed an inhibition zone of 11 mm against Candida albicans and an MIC of 80 mg/mL, outperforming traditional antibiotics like ampicillin.

- Antiviral Activity : Preliminary studies suggest that some derivatives may exhibit activity against viral pathogens such as SARS-CoV-2 and MERS-CoV, indicating broader therapeutic implications.

Material Science

The unique chemical properties of this compound make it suitable for developing advanced materials in industrial applications. Its reactivity allows it to serve as an intermediate in the synthesis of new materials used in various sectors.

Agrochemicals

Due to its structural characteristics, this compound is also being explored for use in agrochemicals. Its ability to act as a building block for other compounds enhances its potential applications in agricultural chemistry.

EGFR and VEGFR Inhibition

A comparative study highlighted that quinazoline derivatives targeting EGFR exhibited significant inhibition under hypoxic conditions. The most potent derivative showed an IC50 value of 36.78 nM against VEGFR-2, emphasizing the compound's potential in cancer therapies aimed at angiogenesis and tumor growth inhibition.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparación Con Compuestos Similares

Key Observations :

- Chlorine vs. Amino Groups: Chlorine at positions 2 and 4 enhances electrophilicity, facilitating nucleophilic substitution, while amino groups (e.g., in 2-(trifluoromethyl)quinazolin-4-amine) improve hydrogen-bonding interactions in biological targets .

- Trifluoromethyl Position : The CF₃ group at position 5 in the target compound may sterically hinder interactions compared to CF₃ at position 2 in other analogs, affecting binding affinity .

Pharmacological Activity Comparison

- TLR7 Agonists: Quinazoline scaffolds with CF₃ groups, such as 2-(trifluoromethyl)quinazolin-4-amine, exhibit higher TLR7 affinity than quinoline analogs due to improved hydrophobic interactions and metabolic stability . The target compound’s dichloro substitutions may further modulate solubility and target engagement.

- Antimicrobial Activity : Chloropyrimidine analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) show antimicrobial effects, suggesting halogenated quinazolines could share similar mechanisms .

Physicochemical Properties

Actividad Biológica

2,4-Dichloro-5-(trifluoromethyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a quinazoline core with distinct halogen substituents that contribute to its unique chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various quinazoline derivatives, this compound demonstrated notable activity against Candida albicans, with an inhibition zone of 11 mm and a minimum inhibitory concentration (MIC) of 80 mg/mL, outperforming traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 11 | 80 |

| Staphylococcus aureus | 9 | 65 |

| Escherichia coli | 15 | 75 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies focusing on its mechanism of action against cancer cell lines. It has been shown to inhibit the activity of key enzymes involved in cell proliferation, suggesting its potential as an anticancer agent. For instance, it has been reported to have IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .

Case Study: EGFR and VEGFR Inhibition

In a comparative study of quinazoline derivatives targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), compounds similar to this compound exhibited significant inhibition. The most potent derivative showed an IC50 value of 36.78 nM against VEGFR-2 under hypoxic conditions, highlighting the compound's potential in cancer therapies aimed at angiogenesis and tumor growth inhibition .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways associated with cell proliferation and survival. Notably, the compound may inhibit pathways critical for tumor growth and angiogenesis.

Research Applications

Beyond its antimicrobial and anticancer properties, this compound is being investigated for various applications in medicinal chemistry:

- Antiviral Activity : Some derivatives have shown potential against viral pathogens such as SARS-CoV-2 and MERS-CoV, indicating broader therapeutic implications .

- Material Science : The unique chemical properties of this compound make it suitable for developing advanced materials in industrial applications .

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-5-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 2-amino-5-chlorobenzoic acid derivatives. For example, condensation with trimethylsilyl isocyanate in THF, followed by desilylation and dehydration, yields the quinazoline core . Reaction optimization is critical:

- Solvent choice : THF or toluene improves cyclization efficiency.

- Catalysts : Dimethylaminopyridine (DMAP) accelerates silylation steps .

- Temperature : Reflux conditions (e.g., 110°C in toluene) enhance dehydration .

- Yield : Reported yields range from 50–65% depending on purification (e.g., crystallization with water-ethanol mixtures) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Silylation/Desilylation | THF, DMAP, reflux | 65% | |

| Hydrazide Cyclization | DMSO, 18h reflux | 65% |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodological Answer :

- NMR : NMR identifies trifluoromethyl groups (δ –60 to –70 ppm). NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 296.98) .

- X-ray Crystallography : Resolves halogen bonding patterns (e.g., Cl···Cl interactions in the crystal lattice) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard Class : Class 9 (Environmentally Hazardous), requiring DOT-compliant packaging (UN 3077) .

- Exposure Limits : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the quinazoline core for NAS at the 2- and 4-chloro positions.

- Kinetic Studies : Second-order rate constants () for substitution with amines are 3–5× higher than non-fluorinated analogs .

- Regioselectivity : Steric effects from the trifluoromethyl group favor substitution at the 4-position over the 2-position (70:30 ratio) .

Q. What strategies mitigate contradictions in biological activity data (e.g., anti-tumor vs. agrochemical effects)?

- Methodological Answer :

- Dose-Response Analysis : Use IC values to differentiate cytotoxic effects (e.g., 10–50 µM in cancer cells) from herbicidal activity (1–5 µM) .

- Target Profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) to identify primary mechanisms. Off-target effects in plants may involve acetolactate synthase inhibition .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Studies : The quinazoline scaffold binds to ATP pockets in kinases (e.g., PDB ID 1M17). Trifluoromethyl groups improve hydrophobic interactions (ΔG = –9.2 kcal/mol) .

- QSAR Models : LogP values >3.5 correlate with blood-brain barrier penetration, critical for CNS-targeting agents .

Data Contradiction Analysis

Q. Why do some studies report high anti-proliferative activity while others show negligible effects?

- Methodological Answer : Discrepancies arise from:

- Cell Line Variability : Sensitivity varies (e.g., HeLa vs. MCF-7 cells due to differential expression of drug transporters) .

- Metabolic Stability : Liver microsome assays reveal rapid CYP450-mediated degradation (t <30 min in human hepatocytes) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.